3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Description
3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry Applications
Compounds with structures similar to "3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one" are frequently involved in the synthesis of novel organic molecules. For instance, new coumarin derivatives with antimicrobial activity have been synthesized through reactions involving pyrimidine and pyrrolo[3,4-d]pyrimidin derivatives (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds incorporating morpholino and pyrimidinyl groups have shown potential in the creation of herbicides and pesticides, demonstrating the versatility of these moieties in synthetic organic chemistry (Yang, Ye, & Lu, 2008).
Pharmacological Activity
The morpholino group, a component of the chemical compound , is significant in medicinal chemistry. It has been included in molecules exhibiting a wide range of biological activities, including anticonvulsant (Kamiński et al., 2015) and antimicrobial effects (Merugu, Ramesh, & Sreenivasulu, 2010). This demonstrates the compound's relevance in the development of new therapeutic agents.
Material Science and Photophysical Study
In the realm of material science, morpholino and pyrimidinyl derivatives are explored for their potential in creating novel materials with unique properties. For example, metalated Ir(III) complexes based on luminescent diimine ligands have been synthesized, showcasing the applicability of these compounds in developing new luminescent materials (Shakirova et al., 2018).
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(4-phenylmethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-25(11-8-20-6-9-23(10-7-20)33-19-21-4-2-1-3-5-21)30-17-22-16-27-26(28-24(22)18-30)29-12-14-32-15-13-29/h1-7,9-10,16H,8,11-15,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFREQNAUFTSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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